molecular formula C7H11N3O2 B3070428 1-(2-methylpropyl)-3-nitro-1H-pyrazole CAS No. 1003012-06-3

1-(2-methylpropyl)-3-nitro-1H-pyrazole

Cat. No.: B3070428
CAS No.: 1003012-06-3
M. Wt: 169.18 g/mol
InChI Key: CJCOHLYFDOJEMH-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-3-nitro-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a 2-methylpropyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole typically involves the nitration of 1-(2-methylpropyl)-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: 1-(2-Methylpropyl)-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

1-(2-Methylpropyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can play a crucial role in these interactions, either directly or through its conversion to other functional groups.

Comparison with Similar Compounds

    1-(2-Methylpropyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-1H-pyrazole: Lacks the 2-methylpropyl group, which can influence its physical and chemical properties.

    1-(2-Methylpropyl)-3-amino-1H-pyrazole:

Uniqueness: 1-(2-Methylpropyl)-3-nitro-1H-pyrazole is unique due to the presence of both the 2-methylpropyl and nitro groups, which confer distinct reactivity and properties

Biological Activity

1-(2-Methylpropyl)-3-nitro-1H-pyrazole is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing information from various studies and literature to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H10N4O2\text{C}_7\text{H}_{10}\text{N}_4\text{O}_2

The compound features a pyrazole ring, which is known for its diverse biological activities. The nitro group at position 3 and the 2-methylpropyl substituent are critical for its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
This compoundE. coli, S. aureus
5-Nitro-1H-pyrazole-3-carboxylic acidPseudomonas aeruginosa

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazoles has been well-documented. For instance, compounds similar to this compound have shown effectiveness comparable to standard anti-inflammatory drugs like indomethacin in various models of inflammation .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. In vitro tests indicated that certain pyrazole compounds could inhibit cancer cell proliferation, suggesting that this compound may also possess similar activities .

Neuroprotective Effects

Emerging research suggests that some pyrazoles can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms often involve modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The nitro group may enhance electron affinity, allowing the compound to participate in redox reactions crucial for its antimicrobial and anti-inflammatory actions.

Study on Antimicrobial Efficacy

A case study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested them against multiple bacterial strains. Among these, this compound demonstrated promising antibacterial activity, particularly against resistant strains .

Anti-inflammatory Research

In another study focusing on inflammatory models in mice, compounds similar to this compound exhibited significant reductions in edema and pain responses, indicating their potential as anti-inflammatory agents .

Properties

IUPAC Name

1-(2-methylpropyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-6(2)5-9-4-3-7(8-9)10(11)12/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCOHLYFDOJEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Nitro-1H-pyrazole (prepared in example 3, 100 mg, 0.89 mmol) was dissolved in anhydrous N,N-dimethylformamide (4 mL) and a 60% dispersion of sodium hydride in mineral oil (42 mg, 1.06 mmol) was added while stirring under nitrogen. After the effervescence ceased and the reaction stirred for an additional 10 min before 1-bromo-2-methyl-propane (115 μL, 1.06 mmol) was added. The reaction continued to stir under nitrogen for 4 h. The reaction was stored at −25° C. for 16 h. The solution was diluted with ethyl acetate (30 mL), washed with water (2×10 mL), saturated aqueous brine solution (10 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 10 g; 25% ethyl acetate/hexanes to 75% ethyl acetate/hexanes) afforded 3-nitro-1-iso-butyl-1H-pyrazole (83 mg, 46%) as a white powder.
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100 mg
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4 mL
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oil
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42 mg
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115 μL
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.